molecular formula C7H4BrClF3N B1280244 2-Bromo-4-chloro-5-(trifluoromethyl)aniline CAS No. 193090-44-7

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1280244
CAS No.: 193090-44-7
M. Wt: 274.46 g/mol
InChI Key: XVITUACFGUYVKU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . The interactions between this compound and these biomolecules are crucial for its function in inhibiting viral replication.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antimicrobial effects , which suggests its potential impact on cellular processes related to microbial growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes like the hepatitis C virus NS3 protease highlights its mechanism of action in disrupting viral replication. Additionally, its interactions with other proteins and enzymes can lead to alterations in cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been documented. For instance, the compound’s acute oral toxicity and specific target organ toxicity have been noted . These findings underscore the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The metabolic fate and urinary excretion of similar compounds have been studied in animal models, providing insights into the compound’s metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which affect its localization and accumulation. Proper storage and handling are essential to maintain its stability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-(trifluoromethyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-5-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVITUACFGUYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504863
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193090-44-7
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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